![molecular formula C15H15NO3S2 B3013241 3-Ethenylsulfonyl-N-(2-thiophen-2-ylphenyl)propanamide CAS No. 2224362-06-3](/img/structure/B3013241.png)
3-Ethenylsulfonyl-N-(2-thiophen-2-ylphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the design and preparation of a novel alkyne, specifically 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene . This alkyne serves as a precursor for further reactions, including the Sonogashira coupling reaction. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. By coupling the terminal alkyne with various iodoaryl compounds, researchers can explore the synthesis of potentially active organic molecules .
Molecular Structure Analysis
The molecular formula of 3-Ethenylsulfonyl-N-(2-thiophen-2-ylphenyl)propanamide is C₁₇H₁₉NOS₂ . It contains a phenylsulfanyl group and an ethenylsulfonyl group attached to the nitrogen atom. The compound’s structure plays a crucial role in its reactivity and potential biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity primarily centers around its terminal alkyne functionality. It can participate in various reactions, including Sonogashira coupling, which allows for the formation of new carbon-carbon bonds. Further investigations into its reactivity with other functional groups and substrates are essential for understanding its synthetic versatility .
properties
IUPAC Name |
3-ethenylsulfonyl-N-(2-thiophen-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-21(18,19)11-9-15(17)16-13-7-4-3-6-12(13)14-8-5-10-20-14/h2-8,10H,1,9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJREMNYZZVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-(2-thiophen-2-ylphenyl)propanamide |
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